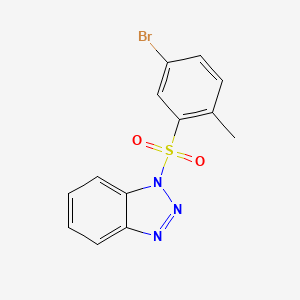![molecular formula C13H12N10O B4954867 4-AMINO-6-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YLAMINE](/img/structure/B4954867.png)
4-AMINO-6-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YLAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-AMINO-6-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YLAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a benzimidazole moiety, and an oxadiazole ring. The presence of multiple functional groups makes this compound highly versatile and useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-6-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YLAMINE involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The benzimidazole moiety can be introduced through a condensation reaction with o-phenylenediamine. The oxadiazole ring is typically synthesized via cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include cyanuric chloride, o-phenylenediamine, and various hydrazides. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-AMINO-6-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazine ring .
Aplicaciones Científicas De Investigación
4-AMINO-6-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-AMINO-6-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with similar structural features but different functional groups.
4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Shares the triazine core but lacks the benzimidazole and oxadiazole moieties.
Uniqueness
What sets 4-AMINO-6-{[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-YLAMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole and oxadiazole rings enhances its reactivity and potential for diverse applications .
Propiedades
IUPAC Name |
6-[[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N10O/c14-10-9(21-24-22-10)11-17-6-3-1-2-4-7(6)23(11)5-8-18-12(15)20-13(16)19-8/h1-4H,5H2,(H2,14,22)(H4,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGSNZJELBRNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NC(=NC(=N3)N)N)C4=NON=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B4954795.png)
![ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4954797.png)
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)

![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
![N-[4-(piperidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4954855.png)

